molecular formula C22H17N3O4 B6020389 (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B6020389
M. Wt: 387.4 g/mol
InChI Key: WVUGKLGWVZFZDT-FOWTUZBSSA-N
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Description

(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Nitro Group: Nitration of the furan ring to introduce the nitro group at the desired position.

    Formation of the Cyano Group: Introduction of the cyano group through a cyanation reaction.

    Coupling Reactions: Coupling the furan ring with the cyano and nitrophenyl groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the cyano and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring or nitrophenyl group.

    Reduction: Reduction of the nitro group yields an amine derivative.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: May exhibit biological activity such as antimicrobial or anticancer properties, though specific studies would be required to confirm this.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[5-(2-methylphenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide: Lacks the nitro group.

    (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide: Different position of the nitro group.

Uniqueness

The presence of both the cyano and nitrophenyl groups in (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14-4-3-5-17(10-14)24-22(26)16(13-23)12-19-7-9-21(29-19)20-8-6-18(25(27)28)11-15(20)2/h3-12H,1-2H3,(H,24,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUGKLGWVZFZDT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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